N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester
Overview
Description
“N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester” is also known as AMB-FUBICA . It belongs to the group of synthetic cannabinoids and acts as a synthetic cannabinoid receptor agonist .
Molecular Structure Analysis
The molecular formula of this compound is C22H23FN2O3 . The InChI string is InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 382.428 g/mol . Other physical and chemical properties such as boiling point, vapor pressure, and solubility are not provided in the search results.Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and the CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, which are proteins that regulate the immune system’s response to infection or injury .
Anticancer Activity
Indole derivatives have shown potential in the treatment of various types of cancer. They can inhibit the growth of cancer cells and induce apoptosis, which is the process of programmed cell death .
Anti-HIV Activity
Indole derivatives have been found to inhibit the replication of the Human Immunodeficiency Virus (HIV), making them potential candidates for the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives can act as antioxidants, neutralizing harmful free radicals in the body. This can help prevent a variety of health conditions, including heart disease and cancer .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, making them effective against a variety of bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes this disease .
Antidiabetic Activity
Indole derivatives can help regulate blood sugar levels, making them potential candidates for the treatment of diabetes .
Mechanism of Action
Mode of Action
Given its structural similarity to other indole derivatives, it may interact with its targets in a manner similar to these compounds .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Result of Action
Given its structural similarity to other indole derivatives, it may have similar effects .
properties
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQOGZPXNJSYDW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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